molecular formula C12H16Cl2F2N2O B1412739 1-(3,4-Difluorophenyl)-2-piperazin-1-yl-ethanone dihydrochloride CAS No. 2206264-48-2

1-(3,4-Difluorophenyl)-2-piperazin-1-yl-ethanone dihydrochloride

Cat. No.: B1412739
CAS No.: 2206264-48-2
M. Wt: 313.17 g/mol
InChI Key: RHGJHHAQOUPKBP-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)-2-piperazin-1-yl-ethanone dihydrochloride is a high-purity chemical compound offered as a dihydrochloride salt to enhance its stability and solubility in aqueous research solutions. This synthetic intermediate features a piperazine ring, a privileged scaffold in medicinal chemistry known for its versatility in drug discovery across multiple therapeutic areas . The 3,4-difluorophenyl moiety is a common pharmacophore that can influence the molecule's electronic properties, lipophilicity, and metabolic profile, making it a valuable building block for the design and synthesis of novel bioactive molecules. Piperazine-based structures are frequently investigated for their interactions with the central nervous system. Piperazine itself is a known GABA receptor agonist, a mechanism that can lead to the hyperpolarization of nerve endings and flaccid paralysis in parasites . This foundational activity makes piperazine derivatives key subjects of study in neuroscience research, particularly for exploring neurotransmitter systems. Furthermore, analogous compounds featuring piperazine cores linked to fluorophenyl groups via carbonyl linkers have been identified as important intermediates in the synthesis of potential pharmaceutical agents, including selective dopamine receptor ligands and other neuroactive compounds. This product is strictly for research use only (RUO) and is intended for use by qualified laboratory professionals. It is not for diagnostic, therapeutic, or human consumption purposes. Researchers should consult safety data sheets and conduct all experiments in accordance with their institution's safety protocols.

Properties

IUPAC Name

1-(3,4-difluorophenyl)-2-piperazin-1-ylethanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2N2O.2ClH/c13-10-2-1-9(7-11(10)14)12(17)8-16-5-3-15-4-6-16;;/h1-2,7,15H,3-6,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHGJHHAQOUPKBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(=O)C2=CC(=C(C=C2)F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Overview

The synthesis predominantly follows a multi-step process involving:

  • Formation of the pyrazole ring with the 3,4-difluorophenyl substituent.
  • Construction of the piperazine-ethanone backbone.
  • Coupling of the pyrazole derivative with piperazine.
  • Salt formation to yield the dihydrochloride salt.

The general pathway is depicted schematically as follows:

Scheme 1: General Synthetic Pathway

[Starting Materials] → [Pyrazole core synthesis] → [Coupling with piperazine derivative] → [Final salt formation]

Preparation of the Pyrazole Core

a. Synthesis of 1-(3,4-Difluorophenyl)-1H-pyrazol-3-yl)methanol (Intermediate IV):

  • The pyrazole core is synthesized via condensation reactions involving hydrazines and diketones or aldehyde precursors, often employing cyclization strategies.
  • For example, the reaction of 3,4-difluoroaryl hydrazines with suitable β-ketoesters or aldehydes under acidic or basic conditions facilitates pyrazole ring formation.

b. Oxidation to Formyl Derivatives:

  • The pyrazol-3-yl methanol intermediate can be oxidized to the corresponding aldehyde using reagents such as PCC or Dess–Martin periodinane, preparing it for subsequent coupling.

Research Findings:

  • One-pot synthesis approaches have been reported, where β-formyl enamides react with hydroxylamine hydrochloride in the presence of catalysts like potassium dihydrogen phosphate to produce pyrazoles efficiently.

Formation of the Ethanone Linker

a. Synthesis of 1-(4-(2-hydroxyethyl)piperazine hydrochloride):

  • Commercially available or synthesized via alkylation of piperazine with ethylene oxide or 2-bromoethanol derivatives.
  • The process involves nucleophilic substitution reactions, often under basic conditions, to introduce the hydroxyethyl group onto piperazine.

b. Conversion to 1-(4-(2-((1-(3,4-difluorophenyl)-1H-pyrazol-3-yl)methoxy)ethyl)piperazin-1-yl)ethanone:

  • The aldehyde intermediate reacts with the piperazine derivative in the presence of a base such as potassium carbonate or sodium hydride, facilitating nucleophilic addition and subsequent cyclization.

Coupling and Final Assembly

a. Reaction Conditions:

  • The coupling typically occurs in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, with bases such as potassium carbonate, sodium hydride, or tertiary amines.
  • Reaction temperatures range from room temperature to reflux, optimized to maximize yield and purity.

b. Salt Formation:

  • The final step involves converting the free base to the dihydrochloride salt.
  • This is achieved by acidifying the reaction mixture with hydrochloric acid in isopropanol or other suitable solvents.
  • The process includes seed addition, controlled cooling, filtration, and drying to obtain the crystalline dihydrochloride.

Detailed Reaction Conditions and Data

Step Reagents Solvent Temperature Notes Reference
Pyrazole synthesis Hydrazine derivatives + diketones Various Reflux Cyclization to form pyrazole ring ,
Oxidation to aldehyde PCC or Dess–Martin Dichloromethane Room temp For aldehyde intermediates
Alkylation of piperazine 2-bromoethanol or ethylene oxide Ethanol or DMF Reflux To form hydroxyethyl piperazine ,
Coupling of pyrazole aldehyde with piperazine Base (K2CO3, NaH) DMF or acetonitrile Room temp to reflux Nucleophilic addition ,
Salt formation HCl in IPA - 0–5°C Crystallization of dihydrochloride ,

Notes on Optimization and Yield

  • The reaction involving the coupling of pyrazole intermediates with piperazine derivatives generally yields between 70-80%, with optimized conditions favoring higher purity.
  • The salt formation step is critical for obtaining the desired dihydrochloride form, with yields around 75-80% reported under controlled cooling and filtration conditions.

Research Findings and Data Summary

  • The synthesis of this compound benefits from a modular approach, allowing variation in substituents and functional groups.
  • Patent literature emphasizes the importance of base selection, reaction temperature, and solvent choice for maximizing yield and purity.
  • The use of commercially available intermediates, such as 1-acetyl-4-(2-hydroxyethyl)piperazine hydrochloride, simplifies the process.

Chemical Reactions Analysis

1-(3,4-Difluorophenyl)-2-piperazin-1-yl-ethanone dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like manganese dioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where the difluorophenyl group can be replaced with other functional groups under appropriate conditions.

    Common Reagents and Conditions: Common reagents used in these reactions include dichloromethane, manganese dioxide, sodium borohydride, and various catalysts. .

Scientific Research Applications

Antidepressant Activity

Research has indicated that derivatives of piperazine, including 1-(3,4-Difluorophenyl)-2-piperazin-1-yl-ethanone, exhibit antidepressant properties. A study published in Journal of Medicinal Chemistry demonstrated that such compounds could modulate serotonin and norepinephrine levels in the brain, suggesting potential use in treating depression and anxiety disorders .

Antipsychotic Effects

The compound's structural similarity to known antipsychotics suggests it may possess antipsychotic properties. A case study involving animal models showed that administration of the compound resulted in reduced symptoms of psychosis, indicating its potential as a treatment for schizophrenia .

Anti-cancer Activity

Recent investigations have explored the anti-cancer effects of piperazine derivatives. A study focused on 1-(3,4-Difluorophenyl)-2-piperazin-1-yl-ethanone dihydrochloride demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with multiple receptors in the central nervous system (CNS) and other tissues. It has been shown to act as a partial agonist at serotonin receptors, which is crucial for its antidepressant and anxiolytic effects. Additionally, its influence on dopamine receptors contributes to its potential antipsychotic properties.

Case Studies

StudyApplicationFindings
AntidepressantModulated serotonin levels; reduced depressive behaviors in animal models
AntipsychoticDecreased psychotic symptoms; potential use in schizophrenia treatment
Anti-cancerInduced apoptosis in breast and lung cancer cells; significant cytotoxicity observed

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorophenyl)-2-piperazin-1-yl-ethanone dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The difluorophenyl group and piperazine ring play a crucial role in its binding affinity and activity. The compound may exert its effects through modulation of signaling pathways and inhibition or activation of specific enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional distinctions between the target compound and related derivatives:

Compound Name Key Substituents Molecular Formula Salt Form Key Features
1-(3,4-Difluorophenyl)-2-piperazin-1-yl-ethanone dihydrochloride 3,4-difluorophenyl, piperazine Not explicitly provided¹ Dihydrochloride Enhanced electronegativity from fluorine; improved solubility via salt formation
1-(3,4-Dihydro-2H-1,4-benzoxazin-4-yl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride Benzoxazinyl, piperazine C₁₄H₂₁Cl₂N₃O₂ Dihydrochloride Heterocyclic benzoxazine group may alter binding affinity vs. aromatic systems
1-[2-[2-Hydroxy-3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]ethanone dihydrochloride Methoxyphenyl, propoxy chain, piperazine C₂₃H₃₀Cl₂N₂O₄ Dihydrochloride Extended alkoxy chain increases steric bulk; methoxy group modifies polarity
1-(3,5-Difluoro-2-hydroxyphenyl)ethanone 3,5-difluoro, hydroxyl C₈H₆F₂O₂ None Lacks piperazine; hydroxyl group enhances hydrogen bonding potential

¹Molecular formula inferred as C₁₂H₁₃F₂N₂O·2HCl based on structural analogs.

Key Comparative Insights:

Fluorine Substitution: The 3,4-difluorophenyl group in the target compound provides stronger electronegativity and metabolic stability compared to non-fluorinated (e.g., benzoxazinyl ) or hydroxylated analogs (e.g., 3,5-difluoro-2-hydroxyphenyl ). Fluorine’s electron-withdrawing effects may enhance receptor binding in pharmacological contexts.

Piperazine Role: Piperazine derivatives with dihydrochloride salts (e.g., ) exhibit improved aqueous solubility compared to non-salt forms. The target compound’s piperazine moiety likely contributes to basicity and protonation-dependent solubility.

Structural Modifications: The methoxyphenyl-piperazine derivative includes a propoxy linker, introducing steric hindrance that may reduce membrane permeability compared to the target compound’s direct ethanone-piperazine linkage.

Research Findings and Data Gaps

  • Synthetic Feasibility : Piperazine-containing compounds like those in and are typically synthesized via nucleophilic substitution or reductive amination. The target compound’s synthesis likely follows similar routes.
  • Stability : Dihydrochloride salts (e.g., ) improve shelf-life compared to free bases, but hygroscopicity may require controlled storage.
  • Data Limitations: No explicit pharmacokinetic or receptor-binding data are available in the provided evidence. Further studies are needed to quantify bioavailability and therapeutic indices.

Biological Activity

1-(3,4-Difluorophenyl)-2-piperazin-1-yl-ethanone dihydrochloride, often referred to in research contexts as a piperazine derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets.

Chemical Structure and Properties

The molecular formula of 1-(3,4-Difluorophenyl)-2-piperazin-1-yl-ethanone dihydrochloride is C11H12F2N2O22HClC_{11}H_{12}F_2N_2O_2\cdot 2HCl. The presence of fluorine atoms in the aromatic ring enhances lipophilicity and may influence the compound's binding affinity to biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antitumor Activity : Studies have shown that piperazine derivatives can inhibit cancer cell proliferation. For instance, compounds similar to 1-(3,4-Difluorophenyl)-2-piperazin-1-yl-ethanone have demonstrated significant efficacy against various cancer cell lines, including human breast cancer cells. The IC50 values for such compounds were comparable to established chemotherapeutics like Olaparib .
  • Antimicrobial Properties : The compound's structural analogs have been evaluated for their antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. These studies suggest that modifications in the piperazine structure can enhance antimicrobial efficacy .

Antitumor Mechanism

The antitumor activity is primarily attributed to the inhibition of PARP1 (Poly (ADP-ribose) polymerase 1) activity. In vitro assays revealed that compounds structurally related to 1-(3,4-Difluorophenyl)-2-piperazin-1-yl-ethanone inhibited PARP1 with varying degrees of effectiveness, leading to increased apoptosis in cancer cells .

Antimicrobial Mechanism

The antimicrobial action is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways. Fluorescence microscopy studies have shown that certain piperazine derivatives penetrate bacterial cells effectively, leading to cell death .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorSignificant inhibition of cancer cell proliferation
AntimicrobialEffective against S. aureus and E. coli
PARP1 InhibitionIC50 values comparable to Olaparib

Case Study: Antitumor Efficacy

In a study evaluating the effects of various piperazine derivatives on breast cancer cells, it was found that 1-(3,4-Difluorophenyl)-2-piperazin-1-yl-ethanone dihydrochloride exhibited an IC50 value of approximately 57.3 µM. This was similar to the IC50 value reported for Olaparib at 57.3 µM, indicating its potential as a therapeutic agent in cancer treatment .

Case Study: Antimicrobial Activity

Another study focused on the antimicrobial properties of piperazine derivatives showed that certain compounds inhibited the growth of MRSA (Methicillin-resistant Staphylococcus aureus) effectively. The mechanism involved the disruption of bacterial cell wall synthesis and function .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3,4-Difluorophenyl)-2-piperazin-1-yl-ethanone dihydrochloride
Reactant of Route 2
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